3,4-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Overview
Description
3,4-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic organic compound characterized by the presence of fluorine atoms, a quinoline derivative, and a benzamide group. It has garnered interest in scientific research for its potential biological activities and complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step reactions. Typically, a synthesis route starts with the preparation of the quinoline core, followed by specific fluorination at the 3 and 4 positions. The benzamide moiety is introduced via amide bond formation under controlled conditions, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
On an industrial scale, the synthesis might employ optimized reaction conditions with scalable procedures. This often includes efficient catalytic systems, continuous flow reactors, and the use of robust reagents that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The compound may undergo nucleophilic or electrophilic substitution reactions due to the presence of aromatic rings.
Reductive and Oxidative Reactions: : The quinoline moiety can be subjected to various redox reactions, modifying its oxidation state.
Common Reagents and Conditions
Nucleophilic Substitution: : Reagents such as sodium hydride or lithium aluminum hydride are used under inert atmospheres.
Oxidative Reactions: : Strong oxidizers like potassium permanganate or mild reagents like PCC.
Major Products
Reductive Transformations: : Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Substitution Products: : Introduction of various substituents can lead to structurally diversified analogs with potential bioactivity.
Scientific Research Applications
This compound is explored for various applications:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a pharmacophore in drug discovery.
Medicine: : Studied for its possible therapeutic effects, including anticancer and antimicrobial activities.
Industry: : Potential use in developing advanced materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
Molecular Targets and Pathways
Enzyme Inhibition: : It might act as an inhibitor for certain enzymes, affecting biological pathways.
Receptor Binding: : Possible binding to specific receptors, modulating biological responses.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2,3-dihydro-1H-quinolin-4-one
3,4-dichloro-N-(2-oxo-2,4,5,6-tetrahydroquinolin-8-yl)benzamide
Uniqueness
This compound's unique structure, featuring dual fluorination and the specific quinoline derivative, sets it apart from other benzamide and quinoline analogs, potentially offering distinct biological activities and chemical properties.
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Properties
IUPAC Name |
3,4-difluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c19-14-4-3-11(8-15(14)20)18(24)21-13-6-10-2-1-5-22-16(23)9-12(7-13)17(10)22/h3-4,6-8H,1-2,5,9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRSEEVVVDQOFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=C(C=C4)F)F)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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